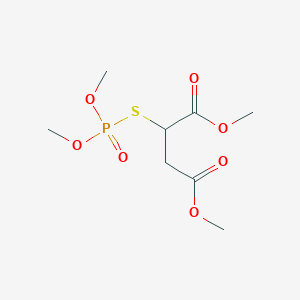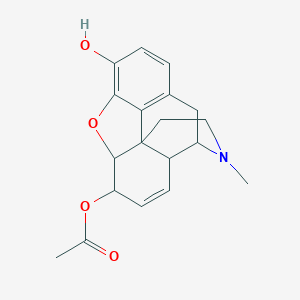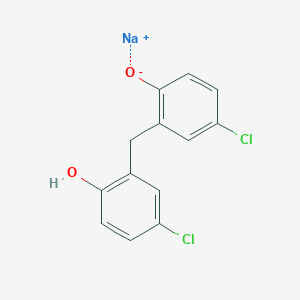
19(R)-Hydroxy prostaglandin F1alpha
Overview
Description
19(R)-Hydroxy prostaglandin F1alpha, also known as 9S,11R,15S,19R-tetrahydroxy-13E-prostaenoic acid, is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its hydroxyl groups at the 19th position, which distinguishes it from other prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19(R)-Hydroxy prostaglandin F1alpha typically involves the hydroxylation of prostaglandin F1alpha. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs specific hydroxylase enzymes that target the 19th carbon atom. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally carried out through biotechnological processes, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their specificity and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
19(R)-Hydroxy prostaglandin F1alpha undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide are used.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
19(R)-Hydroxy prostaglandin F1alpha has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin synthesis and metabolism.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
19(R)-Hydroxy prostaglandin F1alpha exerts its effects by interacting with specific prostaglandin receptors on the surface of cells. These interactions trigger a cascade of intracellular signaling pathways that lead to various physiological responses. The compound primarily targets pathways involved in inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F1alpha: Lacks the hydroxyl group at the 19th position.
Prostaglandin E1: Differently substituted prostaglandin with distinct biological activities.
Prostaglandin D2: Another member of the prostaglandin family with different functional groups and effects.
Uniqueness
The presence of the hydroxyl group at the 19th position in 19(R)-Hydroxy prostaglandin F1alpha confers unique chemical and biological properties. This modification enhances its stability and alters its interaction with prostaglandin receptors, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZEGAFLBTZDT-IRMCVWCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348017 | |
| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81371-59-7 | |
| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)









![4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B159344.png)

